Olesoxime

Description

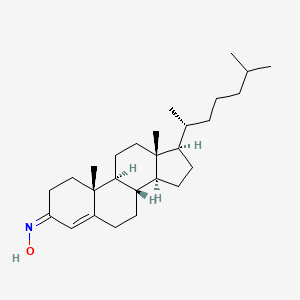

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21-/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTASHOAVRSLMD-FCARAQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\O)/CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029582 | |

| Record name | Cholest-4-en-3-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66514-00-9, 22033-87-0 | |

| Record name | (3Z)-Cholest-4-en-3-one oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66514-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olesoxime, Z- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-4-en-3-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLESOXIME, Z- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2QN18P645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olesoxime preclinical data in amyotrophic lateral sclerosis models

An In-depth Technical Guide to Olesoxime Preclinical Data in Amyotrophic Lateral Sclerosis (ALS) Models

Introduction

This compound (TRO19622) is a cholesterol-like small molecule that has been investigated for its neuroprotective properties in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][2] ALS is a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons in the brain and spinal cord.[1] A key pathological feature implicated in ALS is mitochondrial dysfunction, which leads to increased oxidative stress, impaired energy production, and the initiation of apoptotic cell death pathways.[3][4]

This compound's primary mechanism of action is believed to be the modulation of mitochondrial function.[5][6] It targets proteins on the outer mitochondrial membrane, preventing the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway leading to cell death.[3][7][8] This guide provides a comprehensive overview of the preclinical data for this compound in in vitro and in vivo models of ALS, detailing the experimental findings, methodologies, and the compound's proposed mechanism of action.

Data Presentation: Summary of Preclinical Efficacy

The neuroprotective effects of this compound have been quantified in several key preclinical models relevant to motor neuron degeneration and ALS. The data is summarized in the tables below.

Table 1: In Vitro Efficacy in Motor Neuron Cultures

| Assay | Model System | This compound Concentration | Key Finding | Reference |

| Motor Neuron Survival | Primary embryonic rat spinal motor neurons (trophic factor deprived) | 10 µM | Maintained survival of 74 ± 10% of neurons. | [1] |

| EC₅₀ | 3.2 ± 0.2 µM | [1] | ||

| Neurite Outgrowth | Primary embryonic rat spinal motor neurons | Not specified | Promoted neurite outgrowth. | [1] |

Table 2: In Vivo Efficacy in Nerve Injury Models

| Model System | Dosing Regimen | Parameter Measured | Key Finding | Reference |

| Neonatal Rat Facial Nerve Axotomy | 100 mg/kg, p.o., 5 days | Motor Neuron Survival | Increased surviving motor neurons vs. vehicle (29% vs. 20%). | [1] |

| Adult Mouse Sciatic Nerve Crush | 30 mg/kg, s.c. | Axonal Cross-Sectional Area | Increased mean axonal size vs. vehicle (7.6 µm² vs. 6.0 µm²). | [1][7] |

| 0.3, 3, or 30 mg/kg, s.c. | Myelination | Reduced the number of 'poorly' myelinated fibers at all doses. | [1] |

Table 3: In Vivo Efficacy in SOD1G93A Mouse Model of ALS

| Dosing Regimen | Parameter Measured | Key Finding | Reference |

| 3 or 30 mg/kg, s.c., from day 60 | Survival | Extended median survival by 10% (138 days vs. 125 days for vehicle). | [1] |

| Disease Onset | Delayed onset of body weight loss by 15 days (at 3 mg/kg). | [1] | |

| Motor Performance (Grid Test) | Delayed decline in performance by ~11 days at both doses. | [1] | |

| Motor Performance (Rotarod) | Delayed decline in performance. | ||

| This compound-charged food from day 21 | NMJ Denervation (at day 60) | Reduced denervation to 30% compared to 60% in untreated mice. | |

| Cellular Pathology (at day 104) | Strongly reduced astrogliosis and microglial activation; prevented motor neuron loss. | [9] |

Experimental Protocols

SOD1G93A Mouse Model Studies

-

Animal Model : The most frequently used model was the transgenic mouse line overexpressing the human superoxide dismutase 1 (SOD1) gene with a glycine-to-alanine substitution at position 93 (SOD1G93A). This model recapitulates many key features of human ALS.[4]

-

Drug Administration : this compound was administered either via daily subcutaneous (s.c.) injections at doses of 3 or 30 mg/kg, with treatment typically initiated at a presymptomatic stage (e.g., postnatal day 60), or provided continuously in food pellets from an early age (day 21).[1][9]

-

Motor Function Assessment :

-

Grid Test : Mice were placed on a wire grid, and the time until they fell or the number of foot slips was recorded to assess motor coordination and strength.[1]

-

Rotarod Test : Animals were placed on a rotating rod with accelerating speed, and their latency to fall was measured as an indicator of balance and motor function.[7]

-

-

Survival and Disease Progression : Disease onset was often defined by the peak body weight or the initial decline in motor performance.[1][7] The study endpoint was typically determined by the inability of the mouse to right itself within 30 seconds after being placed on its side, a humane endpoint indicating late-stage paralysis.[10]

-

Histological Analysis : Post-mortem analysis of spinal cord and muscle tissue was performed to assess the cellular impact of the treatment. This involved:

In Vitro Motor Neuron Survival Assay

-

Cell Culture : Primary motor neurons were isolated from the spinal cords of embryonic rats.[1]

-

Experimental Condition : To model the disease state, neurons were cultured in a medium deprived of essential neurotrophic factors, which induces cell death.[1] this compound was added to the culture medium shortly after plating.[1]

-

Endpoint Analysis : After a set incubation period (e.g., 3 days), the number of surviving neurons was counted to determine the protective effect of the compound. The half-maximal effective concentration (EC₅₀) was calculated from dose-response curves.[1]

Mechanism of Action and Signaling Pathways

This compound's neuroprotective effects are primarily attributed to its interaction with mitochondria.[5][11] It is thought to bind to a complex of proteins on the outer mitochondrial membrane, including the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO).[5][7] This interaction stabilizes the membrane and prevents the opening of the mitochondrial permeability transition pore (mPTP).[3][12]

In pathological conditions like ALS, mPTP opening leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm, ultimately triggering programmed cell death.[2] By inhibiting mPTP opening, this compound preserves mitochondrial integrity, maintains cellular energy levels, and blocks the downstream apoptotic cascade.[2] This action helps protect motor neurons from degeneration, reduces secondary injury from neuroinflammation (astrogliosis and microglial activation), and supports neuronal function.[2][9]

Conclusion

Preclinical data robustly demonstrated the neuroprotective potential of this compound in models of ALS. In vitro, it directly promoted the survival of motor neurons under stress.[1] In vivo, it delayed disease onset, improved motor function, and extended survival in the SOD1G93A mouse model.[1] The compound also showed positive effects on underlying cellular pathologies, including reducing neuromuscular junction denervation, astrogliosis, and microglial activation. The mechanism is strongly linked to the preservation of mitochondrial function through the inhibition of the mPTP.[3][12]

Despite these promising preclinical results, a Phase II-III clinical trial in ALS patients did not demonstrate a significant benefit on survival or most functional endpoints when administered with the standard-of-care treatment, riluzole.[4][13] While this compound was well-tolerated, the failure to translate preclinical efficacy to a clinical benefit underscores the challenges in developing treatments for ALS, potentially due to the advanced state of the disease at the time of diagnosis and treatment initiation.[8][11]

References

- 1. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 3. Therapeutic neuroprotective agents for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Research on Past and Future Therapeutic Strategies Devoted to Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. This compound delays muscle denervation, astrogliosis, microglial activation and motoneuron death in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]

- 11. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase II-III trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Olesoxime in Huntington's Disease: A Technical Examination of its Pathological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cortex. The disease is caused by an expansion of a CAG triplet repeat in the huntingtin (HTT) gene, leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine tract. While the precise mechanisms of mHTT toxicity are still under investigation, mitochondrial dysfunction, impaired calcium homeostasis, and excitotoxicity are considered key contributors to the pathology. Olesoxime (TRO19622), a cholesterol-like compound, has emerged as a potential therapeutic agent for neurodegenerative diseases, with preclinical studies suggesting a neuroprotective role in HD. This technical guide provides an in-depth analysis of the existing research on this compound's role in Huntington's disease pathology, focusing on its proposed mechanisms of action, supported by quantitative data from key preclinical studies and detailed experimental protocols.

Proposed Mechanisms of Action

This compound's therapeutic potential in HD is believed to stem from its multifactorial effects on key pathological processes. The primary proposed mechanisms are its ability to modulate mitochondrial function and to inhibit the calcium-dependent protease, calpain.

Mitochondrial Modulation

Mitochondrial dysfunction is a central feature of HD pathology. The presence of mHTT is associated with impaired mitochondrial dynamics, bioenergetics, and increased susceptibility to the mitochondrial permeability transition pore (mPTP) opening, leading to apoptosis. This compound is thought to counteract these detrimental effects.

Preclinical studies suggest that this compound can decrease the fluidity of the mitochondrial membrane.[1][2] This is significant because increased mitochondrial membrane fluidity has been observed in various HD models and is linked to impaired respiratory chain function.[2] By restoring normal membrane fluidity, this compound may improve mitochondrial function and resilience. Furthermore, this compound has been shown to prevent the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor from the mitochondria.[1] It is also suggested that this compound interacts with components of the mPTP, such as the voltage-dependent anion channel (VDAC), to inhibit its opening.[3]

Calpain Inhibition

Calpains are a family of calcium-activated neutral proteases that are implicated in the proteolytic cleavage of mHTT. This cleavage produces N-terminal fragments of mHTT that are more prone to aggregation and are considered to be more toxic than the full-length protein.[4] this compound has been shown to suppress the activation of calpain, thereby reducing the fragmentation of mHTT.[5][6][7] This effect is thought to be a downstream consequence of its mitochondrial-stabilizing effects, which help to maintain calcium homeostasis.[6][8] By preventing the dysregulation of intracellular calcium levels, this compound indirectly inhibits the activation of calpain.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in Huntington's disease models.

| Study Focus | Animal Model | Treatment Details | Key Quantitative Findings | Reference |

| Mitochondrial Membrane Fluidity | BACHD Transgenic Rats | This compound in food for 12 months | Significantly counteracted the mHTT-induced increase in mitochondrial membrane fluidity. | [2] |

| HdhQ111 Knock-in Mice | This compound treatment | Restored HD-specific changes in mitochondrial membrane fluidity. | [2] | |

| Mutant Huntingtin Aggregation & Cleavage | BACHD Rats | This compound in food for 12 months | Reduced cerebral mutant huntingtin aggregates and nuclear accumulation. Significantly reduced levels of mutant huntingtin fragments. | [4] |

| HdhQ111 Knock-in Mice | This compound treatment from before birth | Reduced huntingtin fragmentation at 6 months of age. | [5] | |

| Behavioral & Neuropathological Phenotypes | BACHD Rats | This compound in food for 12 months | Improved cognitive and psychiatric phenotypes. Ameliorated cortical thinning. | [4] |

| Calpain Activation | BACHD Rats | This compound in food for 12 months | Suppressed cortex-specific overactivation of calpain. | [4][9] |

| HdhQ111 Knock-in Mice | This compound treatment | Decreased calpain activation. | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's effects in HD models.

Mitochondrial Membrane Fluidity Assay

-

Objective: To measure the fluidity of mitochondrial membranes.

-

Method:

-

Isolate mitochondria from brain tissue of HD animal models and wild-type controls.

-

Incubate isolated mitochondria with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH incorporates into the hydrophobic core of the lipid bilayer.

-

Measure the fluorescence anisotropy of DPH using a fluorescence spectrophotometer.

-

Anisotropy values are inversely correlated with membrane fluidity. A decrease in DPH anisotropy indicates an increase in membrane fluidity.

-

For in-vitro studies, treat isolated mitochondria with this compound before DPH labeling and measurement. For in-vivo studies, animals are treated with this compound for a specified duration before mitochondrial isolation.

-

Calpain Activity Assay

-

Objective: To quantify the activity of calpain in brain tissue.

-

Method:

-

Prepare brain tissue lysates from HD animal models and wild-type controls.

-

Use a fluorometric calpain activity assay kit. These kits typically contain a specific calpain substrate conjugated to a fluorophore.

-

In the presence of active calpain, the substrate is cleaved, releasing the fluorophore and resulting in an increase in fluorescence.

-

Measure the fluorescence intensity over time using a fluorometer.

-

The rate of increase in fluorescence is proportional to the calpain activity in the sample.

-

Immunohistochemistry for Mutant Huntingtin Aggregates

-

Objective: To visualize and quantify mHTT aggregates in brain tissue.

-

Method:

-

Perfuse and fix the brains of HD animal models.

-

Prepare brain sections (e.g., 40 µm thick) using a cryostat or vibratome.

-

Perform antigen retrieval to expose the mHTT epitopes.

-

Incubate the sections with a primary antibody specific for aggregated mHTT (e.g., EM48 antibody).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the sections on slides and visualize using a fluorescence microscope or a confocal microscope.

-

Quantify the number and size of mHTT aggregates in specific brain regions (e.g., cortex, striatum) using image analysis software.

-

Visualizations

Signaling Pathway of this compound's Proposed Action

Caption: Proposed mechanism of this compound in Huntington's disease.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for preclinical studies of this compound.

Conclusion and Future Directions

Preclinical evidence strongly suggests that this compound has a neuroprotective role in the context of Huntington's disease. Its ability to target fundamental pathological mechanisms, namely mitochondrial dysfunction and calpain-mediated mHTT cleavage, makes it a compelling therapeutic candidate. The quantitative data from various HD animal models consistently demonstrate its beneficial effects on molecular, cellular, and behavioral levels.

While these findings are promising, it is important to note that this compound's journey to the clinic for HD has been slow. Clinical trials in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and spinal muscular atrophy, have yielded mixed results.[10] Future research should focus on elucidating the precise molecular targets of this compound within the mitochondria and further clarifying the downstream effects on calcium signaling and calpain activation. Additionally, studies investigating the optimal therapeutic window and long-term efficacy and safety in more advanced HD models are warranted. The development of biomarkers to track this compound's target engagement and therapeutic response in patients will be crucial for the successful design of future clinical trials for Huntington's disease.

References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 2. Mitochondrial membrane fluidity is consistently increased in different models of Huntington disease: restorative effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria in Huntington’s disease: implications in pathogenesis and mitochondrial-targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 7. The calpain-suppressing effects of this compound in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L20 this compound targets calpain overactivation in models of huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Olesoxime as a Potential Therapeutic for Parkinson's Disease: A Technical Guide

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Pathophysiological hallmarks include mitochondrial dysfunction, oxidative stress, and the aggregation of α-synuclein. Olesoxime (TRO19622), a cholesterol-like small molecule, has emerged as a neuroprotective agent with a mechanism of action directly relevant to these core pathological features. It is known to target the outer mitochondrial membrane, primarily interacting with the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO). This interaction is believed to stabilize mitochondrial function, prevent the opening of the mitochondrial permeability transition pore (mPTP), and inhibit α-synuclein-mediated toxicity. While clinical trials have primarily focused on other neurodegenerative conditions such as Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS) with mixed results, the preclinical evidence supporting this compound's mechanism makes it a compelling candidate for further investigation in Parkinson's disease. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols for researchers and drug development professionals.

Introduction to this compound

This compound (C₂₇H₄₅NO) is a novel, orally bioavailable, and blood-brain barrier-penetrating compound from the cholesterol-oxime family.[1][2] It was initially identified for its potent survival-promoting activity on motor neurons deprived of essential neurotrophic factors.[3] Its therapeutic potential has been explored in several neurodegenerative diseases, driven by its ability to protect mitochondrial integrity.[4] The primary mechanism of this compound involves its interaction with proteins of the outer mitochondrial membrane, which are critical in regulating apoptosis and cellular metabolism.[1][3] Given that mitochondrial dysfunction is a central pillar in the pathology of Parkinson's disease, this compound's mode of action presents a rational, mechanism-based therapeutic strategy.[5]

Mechanism of Action

This compound's neuroprotective effects are primarily attributed to its direct action on mitochondria. It concentrates at the mitochondrial membrane, where it modulates key components involved in cell death pathways.[1][3]

Targeting the Mitochondrial Outer Membrane: VDAC and TSPO

Binding and functional data have confirmed that this compound interacts with two key proteins located on the outer mitochondrial membrane: the voltage-dependent anion channel (VDAC) and the 18 kDa translocator protein (TSPO).[3][6] These proteins are implicated in the regulation of mitochondrial permeability and cholesterol transport.[4] A crucial finding in the context of Parkinson's disease is that this compound's interaction with VDAC can physically hinder the translocation of α-synuclein through the VDAC pore into the mitochondria, thereby preventing α-synuclein-induced mitochondrial toxicity.[6][7]

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

This compound is proposed to prevent the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel whose prolonged opening leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[1][5][8] While this compound shows only a minor effect on calcium-induced mPTP opening in isolated mitochondria, it effectively rescues cells from stress-induced mPTP opening, suggesting its action may be more pronounced in a cellular context where factors like oxidative stress contribute to mPTP sensitization.[1] By stabilizing the mPTP, this compound helps maintain mitochondrial membrane potential and prevents the initiation of the apoptotic cascade.[9]

Impact on Calcium Homeostasis and Oxidative Stress

The molecular targets of this compound, VDAC and TSPO, are associated with mitochondrial calcium handling.[4] Dysregulation of calcium homeostasis is a known factor in neurodegeneration. Preclinical studies suggest that this compound helps stabilize mitochondrial function and reduces the overactivation of calpains, a group of calcium-dependent proteases involved in neurodegenerative processes.[4] Furthermore, by preventing mitochondrial dysfunction, this compound indirectly mitigates the production of reactive oxygen species (ROS), a major source of oxidative stress that damages dopaminergic neurons.[1]

Caption: this compound's mechanism targeting the outer mitochondrial membrane.

Preclinical Evidence

This compound has demonstrated significant neuroprotective and regenerative effects across a variety of in vitro and in vivo models of neurodegeneration.[1] Although specific studies in Parkinson's disease models are limited in publicly available literature, its efficacy in models of related disorders provides a strong rationale for its investigation in PD.

In Vitro Studies

In vitro experiments have been foundational in establishing this compound's neuroprotective profile. In cultures of primary embryonic rat motor neurons deprived of neurotrophic factors, this compound significantly prevented cell death and promoted neurite outgrowth.[5] In neuronally differentiated SH-SY5Y cells (a common cellular model for PD research), this compound has been shown to protect against α-synuclein-induced mitochondrial toxicity by reducing cell death and preserving mitochondrial integrity.[6]

| In Vitro Model | Assay | Key Finding | Effective Concentration | Reference |

| Primary Rat Motor Neurons | Trophic Factor Deprivation | Maintained survival of 74% of neurons | EC₅₀ = 3.2 µM | [5] |

| Primary Rat Cortical Neurons | Neurite Outgrowth Assay | Increased density of neurite network | 5 µM | [1] |

| SH-SY5Y Cells (α-Synuclein) | Cell Viability / Mitochondrial Integrity | Reduced α-synuclein-induced cell death | Not Specified | [6] |

| Primary Cardiomyocytes | Doxorubicin-Induced Apoptosis | Rescued cells from mPTP opening | Not Specified | [1] |

| HeLa Cells | Arachidonic Acid-Induced Apoptosis | Rescued cells from mPTP opening | Not Specified | [1] |

In Vivo Animal Studies

This compound has shown efficacy in multiple animal models of neurodegeneration, including models for ALS, peripheral neuropathy, and SMA.[3] In a mouse model of ALS (SOD1-G93A), this compound delayed muscle denervation and motoneuron death.[10] In models of peripheral neuropathy induced by chemotherapy or diabetes, it reversed tactile allodynia and improved motor nerve conduction velocity.[3] These studies demonstrate that chronic oral administration of this compound achieves plasma concentrations sufficient for neuroprotective and neuroregenerative effects.[3]

| Animal Model | Disease | Treatment Regimen | Key Outcome | Minimal Effective Dose (MED) | Reference |

| SOD1-G93A Transgenic Mice | ALS | 3 mg/kg, SC, from day 60 to death | Delayed motoneuron death | 3 mg/kg | [3][10] |

| SMA Transgenic Mice | SMA | 30 mg/kg, SC, from day 21 to death | Increased survival | 30 mg/kg | [3] |

| Rat Nerve Crush Model | Peripheral Nerve Injury | 3 mg/kg, SC, for 42 days | Promoted nerve regeneration | 3 mg/kg | [3] |

| Paclitaxel-Induced Neuropathy (Rat) | Peripheral Neuropathy | < 3 mg/kg, PO, for 17 days | Prevented nerve fiber degeneration | < 3 mg/kg | [3] |

| STZ Diabetic Rat | Diabetic Neuropathy | 3 mg/kg, PO, for 32 days | Improved motor nerve conduction | 3 mg/kg | [3] |

Clinical Studies and Status

This compound has undergone Phase II/III clinical development, primarily for Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).

-

Spinal Muscular Atrophy (SMA): A pivotal Phase II/III trial (NCT01302600) in 165 patients with Type 2 or non-ambulatory Type 3 SMA showed that this compound maintained motor function over a two-year period compared to a decline in the placebo group.[10][11][12] However, in a subsequent open-label extension study (OLEOS, NCT02628743), motor function began to decline after 18 months, leading Roche, which had acquired the compound, to halt its development for SMA in 2018.[13]

-

Amyotrophic Lateral Sclerosis (ALS): A Phase II-III trial in ALS patients did not demonstrate significant benefits, failing to meet its primary endpoints.[4][9]

To date, there have been no registered clinical trials of this compound specifically for Parkinson's disease. The discontinuation of its development for SMA and ALS poses a challenge, but the distinct pathophysiology of PD, particularly the central roles of VDAC and α-synuclein, may warrant a re-evaluation of this compound for this indication.

| Clinical Trial Identifier | Indication | Phase | Number of Patients | Primary Outcome | Status | Reference |

| NCT01302600 | SMA (Type 2 & 3) | II/III | 165 | Change in Motor Function Measure (MFM) | Completed; Met primary endpoint | [10][11] |

| NCT02628743 (OLEOS) | SMA (Type 2 & 3) | II (Open-Label Extension) | N/A | Long-term safety and efficacy | Halted by sponsor (2018) | [13] |

| N/A | ALS | II-III | N/A | Not specified | Completed; Did not show significant benefit | [4][9] |

Key Experimental Protocols

For researchers interested in evaluating this compound or similar compounds for Parkinson's disease, several established experimental protocols are critical.

Protocol: Neurotoxin-Induced Parkinson's Disease in Mice

This protocol describes a common workflow for inducing parkinsonism in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to assess the neuroprotective potential of a test compound like this compound.[14][15]

Caption: Experimental workflow for an in vivo MPTP mouse model of PD.

Methodology:

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their sensitivity to MPTP.[14]

-

Groups: Animals are randomized into at least three groups: (i) Vehicle control, (ii) MPTP + Vehicle, (iii) MPTP + this compound.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., vegetable oil) and administered via oral gavage.[3] Dosing typically begins before MPTP administration and continues throughout the study period.

-

MPTP Induction: MPTP hydrochloride is dissolved in saline and administered intraperitoneally (i.p.). A common sub-acute regimen is 25-30 mg/kg once daily for five consecutive days.[16] All procedures must be performed in a certified biosafety cabinet.

-

Behavioral Assessment: 7-14 days after the final MPTP injection, motor coordination and bradykinesia are assessed using tests like the Rotarod test, pole test, and open-field test.

-

Tissue Processing: Following behavioral tests, animals are euthanized. Brains are collected, and the striatum and midbrain (containing the substantia nigra) are dissected for analysis.

-

Analysis:

-

Neurochemical: High-Performance Liquid Chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC, HVA) in striatal homogenates.

-

Histological: Brain sections are stained using immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

-

Protocol: VDAC Reconstitution and α-Synuclein Translocation Assay

This protocol is based on advanced biophysical methods used to demonstrate this compound's direct effect on VDAC and its interaction with α-synuclein.[6][17]

Methodology:

-

VDAC Reconstitution: Purified VDAC protein is reconstituted into a planar lipid membrane separating two chambers (cis and trans) containing an electrolyte solution (e.g., 1 M KCl).

-

Electrophysiology: A voltage clamp is applied across the membrane, and the ionic current passing through the VDAC channel is measured. This establishes the baseline voltage-gating properties of the channel.[17]

-

This compound Application: this compound, dissolved in a solvent like ethanol, is added to the cis chamber. Changes in the VDAC channel's conductance and voltage sensitivity are recorded to characterize the drug-channel interaction.

-

α-Synuclein Application: Recombinant α-synuclein is added to the cis side of the chamber. Translocation events can be detected as transient blockades or changes in the ionic current.

-

Inhibition Assay: The experiment is repeated with this compound present in the chamber before the addition of α-synuclein. A reduction in the frequency or duration of translocation events indicates that this compound inhibits the passage of α-synuclein through the VDAC pore.[6]

Summary and Future Directions

This compound presents a compelling, mechanism-based therapeutic candidate for Parkinson's disease. Its ability to target mitochondrial dysfunction by modulating VDAC, stabilizing the mPTP, and directly inhibiting the mitochondrial translocation of α-synuclein addresses multiple core pathologies of the disease.

Despite its development being halted for other neurodegenerative disorders, the strong preclinical rationale for its use in PD remains. Future research should focus on:

-

Efficacy in PD-Specific Animal Models: Rigorous testing of this compound in gold-standard neurotoxin (MPTP, 6-OHDA) and genetic (e.g., α-synuclein overexpressing) models of Parkinson's disease is essential.[14][16]

-

Biomarker Development: Investigating this compound's effect on biomarkers of mitochondrial dysfunction and target engagement in preclinical models could support a potential clinical trial.

-

Exploration of Analogs: The cholesterol-oxime chemical platform could be leveraged to develop next-generation analogs with improved potency, selectivity, or pharmacokinetic properties tailored for chronic neurodegenerative conditions like PD.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of this compound-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of this compound-mediated neuroprotection through targeting α-synuclein interaction with mitochondrial VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 10. hcp.smanewstoday.com [hcp.smanewstoday.com]

- 11. curesma.org [curesma.org]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. smanewstoday.com [smanewstoday.com]

- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Olesoxime's Impact on Oxidative Stress in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olesoxime (TRO19622) is a cholesterol-like small molecule that has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action is centered on the preservation of mitochondrial integrity and function, particularly under conditions of cellular stress.[3][4] This technical guide provides an in-depth review of the core mechanism by which this compound mitigates oxidative stress in neuronal cells. It details the molecular interactions at the mitochondrial level, summarizes key quantitative data from relevant studies, outlines experimental protocols for assessing its efficacy, and provides visual representations of the critical pathways and workflows involved. While this compound's clinical development for conditions like Spinal Muscular Atrophy (SMA) was ultimately halted due to disappointing long-term results, the study of its mechanism remains valuable for understanding mitochondrial-targeted neuroprotection.[2][5]

Core Mechanism of Action: Targeting the Mitochondria

This compound's neuroprotective effects are primarily attributed to its interaction with the mitochondria, the central hub for cellular energy production and a critical regulator of cell death pathways.[1][6] Trophic factor deprivation, a common experimental model for neuronal cell death, is known to induce a rapid generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[3][4][6] this compound intervenes directly in this process.

Key Molecular Interactions:

-

Mitochondrial Localization: this compound is highly lipophilic and concentrates at the mitochondria.[3][4][7] It binds to proteins of the outer mitochondrial membrane, specifically the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[1][6]

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The primary consequence of its mitochondrial interaction is the prevention of the mitochondrial permeability transition pore (mPTP) opening.[3][4][6][8] The mPTP is a non-specific channel whose sustained opening under conditions of high oxidative stress and calcium overload leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[1][4]

-

Prevention of Apoptotic Cascade: By stabilizing the mPTP and preventing its opening, this compound preserves mitochondrial membrane integrity. This action blocks the release of critical pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, thereby inhibiting the downstream activation of caspases and the execution of the apoptotic program.[4][6][7]

Quantitative Data on this compound's Efficacy

The neuroprotective effects of this compound have been quantified in several in vitro studies. The following tables summarize key findings related to cell viability, mitochondrial function, and direct effects on oxidative stress markers.

Table 1: Effect of this compound on Neuronal Viability Under Stress

| Cell Type | Stressor | This compound Concentration | Outcome | Reference |

| Rat Embryonic Motor Neurons | Trophic Factor Deprivation | 0.1 - 10 µM | Dose-dependent increase in cell survival (EC₅₀ ≈ 3 µM) | [6] |

| Rat Embryonic Motor Neurons | Trophic Factor Deprivation | 1 µM | 38% increase in cell survival | [1] |

| Rat Cortical Neurons | Camptothecin (DNA Damage) | Not specified (dose-dependent) | Dose-dependent increase in cell survival; decreased activated caspase-3 and -7 | [1] |

Table 2: this compound's Effect on Mitochondrial Parameters

| Cell Type / Model | Stressor | This compound Concentration | Measured Parameter | Outcome | Reference |

| HeLa Cells | Arachidonic Acid (Oxidative Stress) | Not specified | mPTP opening (TMRM fluorescence) | Prevented mitochondrial membrane depolarization | [4] |

| Cerebellar Granule Cells | Low K⁺ (Apoptotic Stimulus) | 3 µM | Cytochrome c localization | Maintained cytochrome c in mitochondrial fractions | [6] |

| Alzheimer's Disease Mouse Model | Aβ Pathology | 100 mg/kg (in vivo) | Mitochondrial Membrane Potential (MMP) | Reversed the decrease in MMP observed in disease model mice | [9] |

| Alzheimer's Disease Mouse Model | Aβ Pathology | 100 mg/kg (in vivo) | Complex I & IV activity | Increased respiratory chain complex activity; protected against Rotenone-induced inhibition | [9] |

Table 3: this compound's Impact on Oxidative Stress Markers

| Cell Type / Model | Stressor | This compound Concentration | Measured Parameter | Outcome | Reference |

| Alzheimer's Disease Mouse Model | Aβ Pathology | 100 mg/kg (in vivo) | Malondialdehyde (MDA) levels (Lipid Peroxidation) | No significant effect on basal MDA levels | [9] |

| General Preclinical Models | Various (Neurodegeneration) | Not specified | General Oxidative Stress / ROS Production | Modulates oxidative stress and ROS production (qualitative description) | [8] |

Note: Direct quantitative data on ROS reduction (e.g., percentage decrease) in neuronal cells is not consistently reported in the reviewed literature, though the mechanism strongly implies this effect.

Detailed Experimental Protocols

The following sections describe the methodologies used to evaluate this compound's impact on neuronal cells.

Protocol: Primary Motor Neuron Survival Assay

This assay is used to quantify the neuroprotective effect of this compound on neurons deprived of essential growth factors.

-

Cell Culture:

-

Isolate motor neurons from the spinal cords of E14 rat embryos.

-

Plate the purified motor neurons in 96-well plates pre-coated with poly-ornithine and laminin.

-

Culture cells in a defined neurobasal medium supplemented with B27, L-glutamine, and antibiotics.

-

-

Induction of Cell Death:

-

Culture the neurons in the absence of neurotrophic factors (e.g., BDNF, GDNF). This deprivation leads to oxidative stress and apoptosis, resulting in approximately 50% cell death within 3-7 days.[6]

-

-

This compound Treatment:

-

Dissolve this compound in DMSO to create a stock solution.

-

Add this compound at various final concentrations (e.g., 0.1 to 10 µM) to the culture medium at the time of plating. A vehicle control (e.g., 0.1% DMSO) must be run in parallel.[8]

-

-

Quantification of Cell Survival:

-

After the incubation period (e.g., 3 days), add Calcein-AM to each well. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in living cells to the intensely fluorescent calcein.

-

Count the number of fluorescent (live) motor neurons using fluorescence microscopy.

-

Express survival as a percentage relative to a positive control (cells treated with a full cocktail of neurotrophic factors) and a negative control (cells treated with vehicle only).[3][8]

-

Protocol: Mitochondrial Membrane Potential (mPTP) Assay

This method assesses this compound's ability to prevent the collapse of the mitochondrial membrane potential, a key event in mPTP opening.

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line (e.g., HeLa cells or primary cortical neurons) on glass-bottom dishes suitable for live-cell imaging.

-

Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM). TMRM accumulates in active mitochondria in a potential-dependent manner, emitting a strong red fluorescence.

-

-

Treatment:

-

Pre-incubate the TMRM-loaded cells with this compound or a known mPTP inhibitor like Cyclosporin A (CsA) for a short period (e.g., 5-15 minutes).

-

-

Induction of mPTP Opening:

-

Introduce an oxidative stress-inducing agent, such as arachidonic acid (ARA), to trigger mPTP opening.[4]

-

-

Data Acquisition and Analysis:

-

Monitor the fluorescence intensity of TMRM in the mitochondria over time using a confocal or fluorescence microscope.

-

A rapid decrease in TMRM fluorescence indicates mitochondrial membrane depolarization and mPTP opening.

-

Quantify the fluorescence intensity in this compound-treated cells versus vehicle-treated cells to determine if this compound prevents or delays the depolarization.[4]

-

Protocol: Measurement of Reactive Oxygen Species (ROS)

This is a general protocol to directly measure intracellular ROS levels, a key indicator of oxidative stress.

-

Cell Culture and Treatment:

-

Plate neuronal cells (e.g., primary cortical neurons) in a multi-well format.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

-

Induction of Oxidative Stress:

-

ROS Detection:

-

Load the cells with an ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or a luminescent probe from a kit like ROS-Glo™.[11] DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Quantification:

-

Measure the fluorescence (e.g., Ex/Em 485/535 nm for DCF) or luminescence using a plate reader.

-

The signal intensity is directly proportional to the level of intracellular ROS. Compare the signal from this compound-treated cells to that of untreated controls to assess its impact on ROS production.

-

Signaling Pathway Context

This compound intervenes in the well-established pathway of oxidative stress-induced apoptosis. Cellular insults lead to an imbalance where ROS production overwhelms the cell's antioxidant defenses. This excess ROS directly damages mitochondria, triggering the mPTP and initiating the cell death cascade. This compound acts as a crucial gatekeeper at the mitochondrial level, preventing the initial trigger from escalating into irreversible apoptosis.

Conclusion

This compound is a potent, mitochondrial-targeted neuroprotective agent that directly counteracts the effects of oxidative stress in neuronal cells.[3][4][6][12] Its mechanism is centered on the inhibition of the mitochondrial permeability transition pore, which preserves mitochondrial function, prevents the release of pro-apoptotic factors, and ultimately enhances neuronal survival under stress conditions.[4][6][8] While clinical trials did not ultimately lead to its approval for SMA, the extensive preclinical data underscores the therapeutic potential of targeting mitochondrial integrity to combat neurodegeneration.[2][5] The experimental protocols and pathways detailed herein provide a comprehensive framework for researchers investigating mitochondrial modulators and their role in mitigating oxidative stress-induced neuronal damage.

References

- 1. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound | MDPI [mdpi.com]

- 5. smanewstoday.com [smanewstoday.com]

- 6. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound protects embryonic cortical neurons from camptothecin intoxication by a mechanism distinct from BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]

- 12. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Frontier of Cholesterol-Oxime Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning therapeutic potential of cholesterol-oxime compounds. These molecules, leveraging the unique biochemical properties of the cholesterol backbone combined with the reactivity of an oxime moiety, are emerging as promising candidates in a range of therapeutic areas, most notably in neurodegenerative diseases and oncology. This document provides a comprehensive overview of their mechanism of action, synthesis, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Cholesterol-Oxime Compounds

Cholesterol, an essential component of mammalian cell membranes, provides a rigid, lipophilic scaffold that can facilitate passage across the blood-brain barrier.[1] The introduction of an oxime group (-C=N-OH) imparts diverse chemical reactivity and the potential for specific biological interactions. The most extensively studied compound in this class is olesoxime (cholest-4-en-3-one, oxime), which has been investigated for its neuroprotective properties.[2] The therapeutic landscape of cholesterol-oxime derivatives, however, extends beyond neuroprotection, with emerging evidence of their potential as anticancer agents.[3]

Mechanism of Action: A Focus on Mitochondrial Modulation

The primary mechanism of action for the neuroprotective effects of cholesterol-oxime compounds, particularly this compound, centers on the modulation of mitochondrial function.[2] this compound has been shown to interact with key proteins of the mitochondrial outer membrane, namely the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC).[2] This interaction is believed to stabilize mitochondrial function and prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in apoptotic cell death.

The downstream effects of this mitochondrial modulation are multifaceted and include:

-

Reduction of Oxidative Stress: By stabilizing mitochondria, this compound helps to mitigate the production of reactive oxygen species (ROS), a key contributor to cellular damage in neurodegenerative conditions.[2]

-

Regulation of Calcium Homeostasis: this compound's interaction with VDAC, a component of the mitochondrial calcium uniporter complex, is thought to influence mitochondrial calcium handling and prevent cytotoxic calcium overload.[2]

-

Inhibition of Calpain Activation: Dysregulated calcium levels can lead to the overactivation of calpains, a family of calcium-dependent proteases implicated in neuronal cell death. This compound has been shown to reduce calpain overactivation.[2]

In the context of cancer, some steroidal oximes have been shown to induce apoptosis in cancer cells, though the precise mechanisms are still under investigation and may vary between different derivatives.[3]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of representative cholesterol-oxime compounds.

Table 1: Neuroprotective and Mitochondrial-Targeting Activity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 (Neuronal Survival) | 3.2 ± 0.2 µM | Primary embryonic rat spinal motor neurons | [1] |

| IC50 (TSPO Binding) | 30 - 50 µM | Rat heart membranes | [1] |

| Steady-State Plasma Conc. | 2 - 4.5 µM | Rats (10 mg/kg/day, oral) | [1] |

| Brain Penetration (Kin) | 5.9 ± 3.0 µl/g/s | Rat (in situ brain perfusion) | [4] |

Table 2: Anticancer Activity of Steroidal Oxime Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (17E)-5α-androst-3-en-17-one oxime | WiDr | Colorectal adenocarcinoma | 9.1 | [5] |

| PC3 | Prostate cancer | 13.8 | [5] | |

| (17E)-androst-4-en-17-one oxime | WiDr | Colorectal adenocarcinoma | 16.1 | [5] |

| PC3 | Prostate cancer | 14.5 | [5] | |

| Cholesterol-based 5α,8α-endoperoxide 115 | HepG2 | Hepatocellular carcinoma | 8.07 - 12.25 | [3] |

| SK-Hep1 | Hepatocellular carcinoma | 8.07 - 12.25 | [3] | |

| MDA-MB-231 | Breast cancer | 8.07 - 12.25 | [3] | |

| MCF-7 | Breast cancer | 8.07 - 12.25 | [3] | |

| Steroidal thiadiazole 120 (R = Ph) | A-549 | Human lung carcinoma | 7.8 | [3] |

| Steroidal thiadiazole 121 (R = Me) | A-549 | Human lung carcinoma | 8.0 | [3] |

Detailed Experimental Protocols

Synthesis of Cholest-4-en-3-one, oxime (this compound)

Principle: This protocol describes the synthesis of this compound via the reaction of cholest-4-en-3-one with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

Cholest-4-en-3-one

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve cholest-4-en-3-one (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cholest-4-en-3-one, oxime as a white crystalline solid.

-

Dry the purified product under vacuum. The product will be a stable mixture of syn- and anti-isomers.[1]

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., neuronal cell line for neuroprotection studies, cancer cell line for anticancer studies)

-

Complete cell culture medium

-

Cholesterol-oxime compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the cholesterol-oxime compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Calpain Activity Assay (Fluorometric)

Principle: This assay measures the activity of calpains, calcium-activated neutral proteases. A specific calpain substrate is cleaved by active calpain, releasing a fluorescent molecule that can be quantified.

Materials:

-

Cells or tissue lysates

-

Calpain activity assay kit (containing extraction buffer, reaction buffer, calpain substrate, and a calpain inhibitor for control)

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Treat cells with the cholesterol-oxime compound for the desired time.

-

Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions. The extraction buffer provided is designed to prevent auto-activation of calpain.

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well black plate, add a specific amount of protein lysate (e.g., 50 µg) to each well.

-

Include a negative control (untreated cell lysate) and a positive control (if provided in the kit). An inhibitor control (treated lysate with calpain inhibitor) should also be included.

-

Add the reaction buffer and the calpain substrate to each well as per the kit's protocol.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

-

Calpain activity can be expressed as relative fluorescence units (RFU) per milligram of protein.

-

VDAC Binding Assay (Radioligand Displacement)

Principle: This competitive binding assay measures the ability of a cholesterol-oxime compound to displace a known radiolabeled ligand that binds to VDAC.

Materials:

-

Mitochondrial membrane preparations (isolated from tissue or cells expressing VDAC)

-

Radiolabeled VDAC ligand (e.g., [3H]PK 11195, which also binds TSPO, often found in complex with VDAC)

-

Cholesterol-oxime compound stock solution

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Isolate mitochondria from a suitable source (e.g., rat heart or liver) using differential centrifugation. Prepare mitochondrial membrane fractions.

-

Binding Reaction:

-

In microcentrifuge tubes, combine the mitochondrial membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled cholesterol-oxime compound.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the cholesterol-oxime compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the cholesterol-oxime compound that displaces 50% of the specific binding of the radioligand.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Neuroprotective Action

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow for Screening Cholesterol-Oxime Compounds

Caption: A general experimental workflow for drug discovery.

Conclusion and Future Directions

Cholesterol-oxime compounds represent a promising class of therapeutic agents with diverse biological activities. The neuroprotective properties of this compound, mediated through the stabilization of mitochondrial function, have been well-documented. Furthermore, the emerging anticancer activities of other steroidal oximes highlight the versatility of this chemical scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the cholesterol backbone and the oxime moiety influence biological activity will be crucial for the design of more potent and selective compounds.

-

Elucidation of Anticancer Mechanisms: Further investigation is needed to unravel the precise molecular targets and signaling pathways involved in the anticancer effects of cholesterol-oxime derivatives.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for the clinical translation of these compounds.

The continued exploration of this unique chemical space holds significant promise for the development of novel therapies for a range of challenging diseases.

References

- 1. This compound, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the production and reconstitution of VDAC1 for functional assays - PMC [pmc.ncbi.nlm.nih.gov]

Olesoxime's Impact on Mitochondrial Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olesoxime (TRO19622) is a cholesterol-like compound with demonstrated neuroprotective properties, positioning it as a molecule of interest for neurodegenerative diseases. Its mechanism of action is intrinsically linked to the modulation of mitochondrial functions. This technical guide provides an in-depth analysis of this compound's effects on mitochondrial bioenergetics, compiling available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. The primary molecular targets of this compound within the mitochondria are the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), both located on the outer mitochondrial membrane. Through these interactions, this compound influences the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This document serves as a comprehensive resource for researchers investigating this compound and its therapeutic potential.

Introduction

Mitochondrial dysfunction is a well-established hallmark of numerous neurodegenerative disorders. The impairment of cellular energy production, increased oxidative stress, and the initiation of apoptotic cascades are central to the pathogenesis of these diseases. This compound, a cholesterol-oxime derivative, has emerged as a promising neuroprotective agent by directly targeting mitochondria and mitigating these detrimental processes.[1][2] This guide will dissect the intricate relationship between this compound and mitochondrial bioenergetics, providing a granular view of its molecular interactions and functional consequences.

Molecular Targets and Binding Affinity

This compound's primary interaction with mitochondria occurs at the outer mitochondrial membrane, where it binds to two key proteins: the Translocator Protein (TSPO) and the Voltage-Dependent Anion Channel (VDAC).[1] These interactions are fundamental to its mechanism of action.

Translocator Protein (TSPO)

This compound exhibits a moderate binding affinity for TSPO. Radioligand binding assays have been employed to quantify this interaction.

Table 1: this compound Binding Affinity for TSPO

| Parameter | Value | Species | Tissue | Radioligand | Reference |

| IC50 | 30 - 50 µM | Rat | Heart | [3H]PK-11195 | [1] |

Voltage-Dependent Anion Channel (VDAC)

Effects on Mitochondrial Bioenergetics

This compound modulates several key aspects of mitochondrial bioenergetics, ultimately contributing to its neuroprotective effects.

Mitochondrial Permeability Transition Pore (mPTP)

This compound's influence on the mPTP is a cornerstone of its mechanism. While it does not directly inhibit Ca2+-induced mPTP opening in isolated mitochondria to the same extent as cyclosporin A, it demonstrates a protective effect in cellular models under stress conditions.[1]

Table 2: Effect of this compound on mPTP Opening

| Assay | Model | Inducer | This compound Concentration | Effect | Reference |

| Mitochondrial Swelling | Isolated mouse liver mitochondria | Calcium | 10 µM | Slight delay in swelling | [1] |

| Calcium Retention Capacity | Isolated mouse hepatic mitochondria | Calcium | Not specified | No change | [1] |

| mPTP Opening | Rabbit primary cardiomyocytes | Doxorubicin | Not specified | Rescue from doxorubicin-induced PTP opening | [1] |

| mPTP Opening | HeLa cells | Arachidonic Acid | Not specified | Prevention of arachidonic acid-induced mPTP opening | [1] |

Mitochondrial Respiration

The effect of this compound on mitochondrial respiration appears to be context-dependent, with some studies reporting an increase in the activity of respiratory chain complexes, while others indicate no significant impact.

One study in a mouse model of Alzheimer's disease reported that this compound treatment increased the activity of respiratory chain complexes and reversed the deficit in complex IV activity.[3] Conversely, another study found that this compound at concentrations of 15–30 μM inhibited coupled and uncoupled respiration with succinate as a substrate but did not affect the enzymatic activity of respiratory chain complexes I–IV.[4] Further research is required to elucidate the precise conditions under which this compound modulates mitochondrial respiration.

Mitochondrial Reactive Oxygen Species (ROS) Production

A study on isolated mitochondria and cell cultures indicated that this compound, at concentrations up to 30 μM, did not affect the rate of H2O2 formation.[4][5] This suggests that under the tested conditions, this compound's protective effects may not be primarily mediated by a direct reduction in mitochondrial ROS production.

Neuroprotective Efficacy

This compound has demonstrated significant neuroprotective effects in in vitro models of motor neuron death.

Table 3: Neuroprotective Effect of this compound on Motor Neurons

| Parameter | Value | Cell Type | Condition | Reference |

| EC50 | ~3 µM | Rat embryonic motor neurons | Trophic factor deprivation | [1] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects, centered on its interaction with mitochondrial proteins.

Caption: this compound's interaction with VDAC and TSPO on the outer mitochondrial membrane.

Experimental Workflow for Assessing Mitochondrial Calcium Retention Capacity

This diagram outlines the key steps in determining the effect of this compound on mitochondrial calcium retention capacity.

References

- 1. This compound (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of TRO19622 (this compound) on the Functional Activity of Isolated Mitochondria and Cell Viability - Ilzorkina - Biofizika [hum-ecol.ru]

- 5. aminer.org [aminer.org]

An In-depth Technical Guide on the Interaction of Olesoxime with VDAC and TSPO Mitochondrial Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olesoxime (TRO19622) is a cholesterol-like compound that has demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases.[1] Its mechanism of action is primarily attributed to its interaction with proteins located on the outer mitochondrial membrane, specifically the Voltage-Dependent Anion Channel (VDAC) and the Translocator Protein (TSPO).[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and these two mitochondrial proteins, detailing the experimental evidence, methodologies, and implicated signaling pathways.

Core Concepts: VDAC and TSPO in Mitochondrial Function

The outer mitochondrial membrane serves as a critical interface between the mitochondrion and the rest of the cell. VDAC and TSPO are two key proteins embedded in this membrane that play crucial roles in regulating mitochondrial function and cellular fate.

Voltage-Dependent Anion Channel (VDAC): VDAC is the most abundant protein in the outer mitochondrial membrane and forms a channel that governs the flux of ions, metabolites (such as ATP, ADP, and pyruvate), and other small molecules between the mitochondria and the cytosol.[2] This regulation is essential for cellular energy metabolism and calcium homeostasis. VDAC exists in an open state at low membrane potentials, allowing for the passage of metabolites, and transitions to a closed state at higher potentials, restricting this flow.[2]

Translocator Protein (TSPO): Formerly known as the peripheral benzodiazepine receptor, TSPO is involved in a variety of cellular processes, including cholesterol transport into the mitochondria, steroidogenesis, and the regulation of apoptosis.[3] It is known to physically interact with VDAC, forming a complex that is implicated in the mitochondrial permeability transition pore (mPTP).[3]

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that, when opened under conditions of cellular stress (e.g., high calcium levels, oxidative stress), leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering programmed cell death.[1][4]

This compound's Interaction with VDAC and TSPO: Quantitative Data

| Interaction | Method | Parameter | Value | Reference |

| This compound and TSPO | Radioligand Competitive Binding Assay ([3H]PK-11195) | IC50 | 30-50 µM | [1] |

Table 1: Quantitative analysis of this compound's interaction with TSPO. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand [3H]PK-11195 to TSPO in rat heart membranes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with VDAC and TSPO.

Radioligand Competitive Binding Assay for TSPO Interaction

This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand ([3H]PK-11195) for binding to the target protein (TSPO).

Materials:

-

Isolated mitochondrial membranes from rat heart tissue

-

[3H]PK-11195 (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate mitochondria from rat heart tissue by differential centrifugation. Resuspend the final mitochondrial pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Mitochondrial membranes, [3H]PK-11195, and binding buffer.

-

Non-specific Binding: Mitochondrial membranes, [3H]PK-11195, and a high concentration of a known non-radiolabeled TSPO ligand (e.g., unlabeled PK11195) to saturate the binding sites.

-

Competitive Binding: Mitochondrial membranes, [3H]PK-11195, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]PK-11195.

Single-Channel Electrophysiology of VDAC